Cas no 96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate)

(E)-Methyl 3-(4-Fluorophenyl)acrylate structure
96426-60-7 structure
Produktname:(E)-Methyl 3-(4-Fluorophenyl)acrylate
CAS-Nr.:96426-60-7
MF:C10H9FO2
MW:180.175666570663
CID:751445
PubChem ID:958751

(E)-Methyl 3-(4-Fluorophenyl)acrylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester
    • Methyl (2E)-3-(4-fluorophenyl)acrylate
    • METHYL 4-FLUOROCINNAMATE,
    • Methyl 4-fluorocinnaMate, predoMinantly trans
    • Methyl 3-(4-fluorophenyl)-2-propenoate (ACI)
    • 3-(4-Fluorophenyl)-2-propenoic acid methyl ester
    • 4′-Fluorocinnamic acid methyl ester
    • Methyl 4-fluorocinnamate
    • Methyl p-fluorocinnamate
    • methyl(e)-3-(4-fluorophenyl)acrylate
    • (E)-METHYL3-(4-FLUOROPHENYL)ACRYLATE
    • CHEMBL1669711
    • Methyl (E)-3-(4-fluorophenyl)acrylate
    • METHYL-3-(4-FLUOROPHENYL)ACRYLATE
    • ALBB-029437
    • MFCD00297011
    • EN300-364713
    • Methyl 4-fluorocinnamate,97%,predomin
    • W11678
    • Methyl 3-(4-fluorophenyl)prop-2-enoate
    • AKOS003202325
    • AT29492
    • methyl (2E)-3-(4-fluorophenyl)-2-propenoate
    • EN300-200370
    • CS-0166842
    • 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester, (2E)-
    • (E)-METHYL 3-(4-FLUOROPHENYL)ACRYLATE
    • Methyl 3-(4-Fluorophenyl)Acrylate
    • Methyl 4-fluorocinnamate, predominantly trans, 97%
    • AS-10511
    • CS-0037956
    • BDBM50336269
    • HSNCAEKOZRUMTB-QPJJXVBHSA-N
    • 100891-10-9
    • methyl (E)-3-(4-fluorophenyl)prop-2-enoate
    • 96426-60-7
    • Z18711475
    • (E)-Methyl-3-(4-fluorophenyl)acrylate
    • methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
    • (E)-Methyl 3-(4-Fluorophenyl)acrylate
    • MDL: MFCD00297011
    • Inchi: 1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3
    • InChI-Schlüssel: HSNCAEKOZRUMTB-UHFFFAOYSA-N
    • Lächelt: O=C(C=CC1C=CC(F)=CC=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 180.058658g/mol
  • Oberflächenladung: 0
  • XLogP3: 2.7
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 3
  • Monoisotopenmasse: 180.058658g/mol
  • Monoisotopenmasse: 180.058658g/mol
  • Topologische Polaroberfläche: 26.3Ų
  • Schwere Atomanzahl: 13
  • Komplexität: 193
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 1
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Farbe/Form: fest
  • Schmelzpunkt: 45-49 °C (lit.)
  • Flammpunkt: Fahrenheit: >230° f
    Celsius: >110° c

(E)-Methyl 3-(4-Fluorophenyl)acrylate Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3

(E)-Methyl 3-(4-Fluorophenyl)acrylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M223653-10mg
(E)-Methyl 3-(4-Fluorophenyl)acrylate
96426-60-7
10mg
$ 50.00 2022-06-04
Enamine
EN300-200370-0.5g
methyl 3-(4-fluorophenyl)prop-2-enoate
96426-60-7 90%
0.5g
$397.0 2023-09-16
Enamine
EN300-200370-10.0g
methyl 3-(4-fluorophenyl)prop-2-enoate
96426-60-7
10.0g
$535.0 2023-03-01
Enamine
EN300-200370-0.25g
methyl 3-(4-fluorophenyl)prop-2-enoate
96426-60-7 90%
0.25g
$381.0 2023-09-16
SHENG KE LU SI SHENG WU JI SHU
sc-228543-5 g
Methyl 4-fluorocinnamate, predominantly trans,
96426-60-7
5g
¥745.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
592447-5G
(E)-Methyl 3-(4-Fluorophenyl)acrylate
96426-60-7 97%
5G
¥1543.9 2022-02-24
Enamine
EN300-200370-5g
methyl 3-(4-fluorophenyl)prop-2-enoate
96426-60-7 90%
5g
$1199.0 2023-09-16
SHENG KE LU SI SHENG WU JI SHU
sc-228543-5g
Methyl 4-fluorocinnamate, predominantly trans,
96426-60-7
5g
¥745.00 2023-09-05
A2B Chem LLC
AB75888-5g
Methyl 4-fluorocinnamate
96426-60-7 99%(GC)
5g
$33.00 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NH775-5g
(E)-Methyl 3-(4-Fluorophenyl)acrylate
96426-60-7 95+%
5g
269.0CNY 2021-07-14

(E)-Methyl 3-(4-Fluorophenyl)acrylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  2 h, 90 °C
Referenz
Palladium nanoparticles immobilized on amphiphilic and hyperbranched polymer-functionalized magnetic nanoparticles: An efficient semi-heterogeneous catalyst for Heck reaction
Tabatabaei Rezaei, Seyed Jamal; Shamseddin, Azin; Ramazani, Ali; Mashhadi Malekzadeh, Asemeh; Azimzadeh Asiabi, Pegah, Applied Organometallic Chemistry, 2017, 31(9),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  72 h, rt
1.2 Reagents: Water
Referenz
Preparation of benzo-fused 5-membered heterocycle compounds for prevention and treatment of neurodegenerative diseases
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  4 h, rt
1.2 Reagents: Water ;  rt
Referenz
CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation of Terminal Alkynes with Allylic Alcohols: Access to 1,4-Dienes
Zhang, Zeyu; Li, Danyun; Xi, Chanjuan, Organic Letters, 2023, 25(4), 698-702

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Dimethylformamide ;  3 h, 100 °C
Referenz
Enhanced Performance of Palladium Catalyst Confined Within Carbon Nanotubes for Heck Reaction
Luo, Zhengxiu; Xiang, Deng; Pei, Xiaoyan; Wang, Lu; Zhao, Zhigang; et al, Catalysis Letters, 2021, 151(11), 3230-3238

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 -
1.2 Reagents: Thionyl chloride
1.3 Solvents: Ethyl acetate
Referenz
Asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones and piperidines
Liu, Lee Tai; Hong, Pao-Chiung; Huang, Hsiang-Ling; Chen, Shyh-Fong; Wang, Chia-Lin Jeff; et al, Tetrahedron: Asymmetry, 2001, 12(3), 419-426

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Aluminum magnesium hydroxide Solvents: Dimethylformamide ;  60 min, 100 °C
Referenz
Palladium nanoparticles supported on LDH: highly efficient and recyclable heterogeneous catalyst for the Heck reaction
Sun, Hao; Xu, Chenzhe; Yang, Xiaoting; Tao, Lei; Wang, Zheng; et al, Applied Clay Science, 2023, 232,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 1H-Imidazolium, 1-(2-aminoethyl)-3-ethenyl-, bromide (1:1), polymer with diethen… (reaction product with palladium chloride and sodium hydroborate) ;  rt; rt → 120 °C; 3 h, 120 °C
Referenz
Immobilization of Pd nanoparticles with functional ionic liquid grafted onto cross-linked polymer for solvent-free Heck reaction
Liu, Gang; Hou, Minqiang; Song, Jiyuan; Jiang, Tao; Fan, Honglei; et al, Green Chemistry, 2010, 12(1), 65-69

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 2070913-31-2 Solvents: Dimethylacetamide ;  6 h, 110 °C
Referenz
Synthesis of cellulose supported triphenylphosphine-palladium complex catalyst and its catalytic performance in heck coupling reaction
Xu, Yan-jun; Wang, Xiao-xia; Wei, Yu-ping, Huaxue Yu Shengwu Gongcheng, 2014, 31(1), 43-46

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ;  6 - 12 h, 110 °C
Referenz
Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids
Wang, Xinchao; Wang, Hang; Zhou, Chunlin; Yang, Lei; Fu, Lei; et al, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  3 d
Referenz
Photodriven Transfer Hydrogenation of Olefins
Leow, Dasheng; Chen, Ying-Ho; Hung, Tzu-Hang; Su, Ying; Lin, Yi-Zhen, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  rt; 1.5 h, rt
1.2 Solvents: Tetrahydrofuran ;  12 h, reflux
Referenz
Benzoate derivatives as leukotriene A4 hydrolase and cyclooxygenase double targeted inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Stannous chloride ;  4.5 h, 120 °C
Referenz
In situ loading of palladium nanoparticles on mica and their catalytic applications
Tao, Ranting; Sun, Zhenyu; Xie, Yun; Zhang, Hongye; Huang, Changliang; et al, Journal of Colloid and Interface Science, 2010, 353(1), 269-274

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Aluminum chloride ,  1-Butyl-3-methylimidazolium chloride ,  1H-Imidazolium, 3-butyl-1-methyl-, fluoride (1:1) Solvents: Dichloromethane ;  4 h, 20 °C
Referenz
An ionic liquid catalyzed probase method for one-pot synthesis of α,β-unsaturated esters from esters and aldehydes under mild conditions
Wang, Gang; Xu, Yiming; Zhang, Suojiang; Li, Zengxi; Li, Chunshan, Green Chemistry, 2017, 19(20), 4838-4848

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation
Chen, Guihua ; Mo, Jiajun; Jiang, Ding; Peng, Yungui, Organic Letters, 2023, 25(14), 2388-2393

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  3 h, rt
Referenz
Preparation method of trans-2-(substituted phenyl)-3-hydroxymethylmorpholine
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid ;  rt; 20 - 24 h, reflux
Referenz
Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity
Burmaoglu, Serdar ; Yilmaz, Ali O.; Taslimi, Parham; Algul, Oztekin; Kilic, Deryanur; et al, Archiv der Pharmazie (Weinheim, 2018, 351(2),

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  1 h, rt
Referenz
An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivatives
Kumar, Singam Naveen; Kumar, Chebolu Naga Sesha Sai Pavan; Anudeep, Sri Ranga Vanarasi; Sharma, Kirti Kumari; Rao, Vaidya Jayathirtha; et al, ARKIVOC (Gainesville, 2016, (5), 32-49

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 5-Methyl-1,3-dioxolan-4-one ;  0.5 h, 100 °C
Referenz
1,3-Dioxolane compounds (DOXs) as biobased reaction media
Melchiorre, Massimo; Budzelaar, Peter H. M.; Cucciolito, Maria E.; Esposito, Roberto; Santagata, Emanuela; et al, Green Chemistry, 2023, 25(7), 2790-2799

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  2 h, reflux
Referenz
Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies
Dampalla, Chamandi S. ; Nguyen, Harry Nhat; Rathnayake, Athri D. ; Kim, Yunjeong; Perera, Krishani Dinali ; et al, ACS Pharmacology & Translational Science, 2023, 6(1), 181-194

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, rt
Referenz
Synthesis of novel 1-phenyl-benzopyrrolizidin-3-one derivatives and evaluation of their cytoneuroprotective effects against NMDA-induced injury in PC12 cells
Yang, Lishou; Yang, Qian; Wang, Enhua; Yang, Juan; Li, Qiji; et al, Bioorganic & Medicinal Chemistry, 2022, 59,

(E)-Methyl 3-(4-Fluorophenyl)acrylate Raw materials

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